

HPN-01 In Vitro Assay Application Notes and Protocols

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Compound of Interest

Compound Name: HPN-01

Cat. No.: B8103976

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Abstract

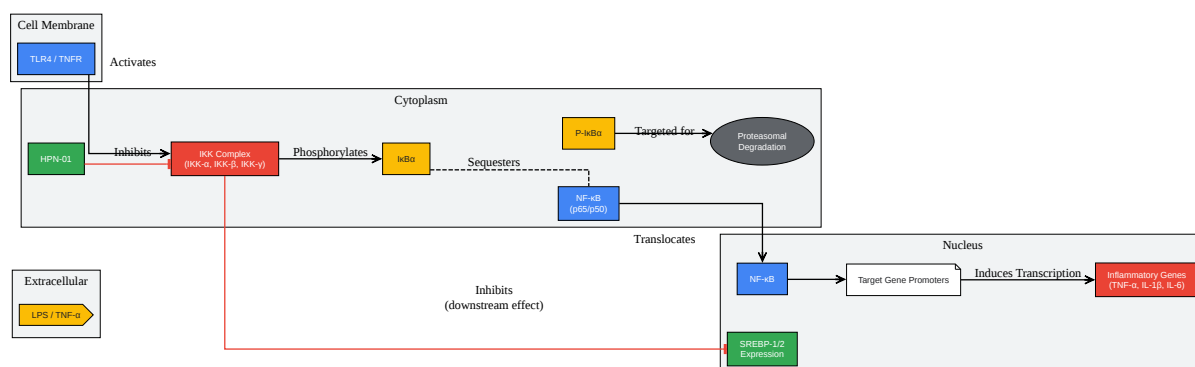
HPN-01 is a potent and selective inhibitor of I κ B kinase (IKK), targeting IKK- α and IKK- β with high affinity.[1][2] By inhibiting the IKK complex, **HPN-01** effectively blocks the canonical NF- κ B signaling pathway, a critical regulator of inflammatory responses and cell survival. Additionally, **HPN-01** has been shown to inhibit the expression of sterol regulatory element-binding proteins (SREBPs), key transcription factors in lipid metabolism.[2][3] These characteristics make **HPN-01** a promising candidate for the therapeutic intervention in inflammatory diseases and metabolic disorders such as non-alcoholic steatohepatitis (NASH).[3][4][5] This document provides detailed protocols for in vitro assays to characterize the activity of **HPN-01**, including its effects on cell viability, NF- κ B signaling, and target gene expression.

Data Presentation

Table 1: Inhibitory Activity of HPN-01

Target	Assay	Value	Unit	Reference
IKK- α	Kinase Assay	6.4	pIC50	[1] [2]
IKK- β	Kinase Assay	7.0	pIC50	[1] [2]
IKK- ϵ	Kinase Assay	<4.8	pIC50	[1] [2]
SREBP-1 Expression	Human Primary Hepatocytes	1.71	IC50 (μ M)	[2] [3]
SREBP-2 Expression	Human Primary Hepatocytes	3.43	IC50 (μ M)	[2] [3]
LPS-stimulated TNF- α secretion	Human PBMCs	6.1	pIC50	[2]
LPS-stimulated IL-1 β secretion	Human PBMCs	6.4	pIC50	[2]
LPS-stimulated IL-6 secretion	Human PBMCs	5.7	pIC50	[2]
TNF- α -induced NF- κ B nuclear translocation	Human Lung Fibroblasts	5.7	pIC50	[2]

Signaling Pathway Diagram



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Caption: **HPN-01** inhibits the IKK complex, preventing NF-κB activation and SREBP expression.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of **HPN-01** on a given cell line.

Materials:

- **HPN-01** stock solution (e.g., 10 mM in DMSO)
- Cell line of interest (e.g., HepG2, RAW 264.7)
- Complete cell culture medium
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Multichannel pipette
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- Prepare serial dilutions of **HPN-01** in complete medium from the stock solution. A typical concentration range would be 0.01 to 100 μ M. Include a vehicle control (DMSO) at the same final concentration as the highest **HPN-01** concentration.
- Remove the medium from the wells and add 100 μ L of the **HPN-01** dilutions or vehicle control to the respective wells.
- Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
- After the incubation period, add 10 μ L of MTT solution to each well.
- Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

- After incubation, add 100 μ L of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

NF- κ B Nuclear Translocation Assay (Immunofluorescence)

This protocol visualizes the effect of **HPN-01** on the translocation of the NF- κ B p65 subunit from the cytoplasm to the nucleus upon stimulation.

Materials:

- **HPN-01** stock solution
- Cell line of interest (e.g., HeLa, A549)
- Complete cell culture medium
- Chamber slides or 96-well imaging plates
- Stimulant (e.g., TNF- α , LPS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody against NF- κ B p65
- Fluorescently labeled secondary antibody
- DAPI (4',6-diamidino-2-phenylindole) nuclear stain
- Fluorescence microscope

Procedure:

- Seed cells on chamber slides or in an imaging plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **HPN-01** or vehicle control for 1-2 hours.
- Stimulate the cells with the appropriate agonist (e.g., 20 ng/mL TNF- α) for 30-60 minutes. Include an unstimulated control.
- Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
- Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
- Wash with PBS and block with blocking buffer for 1 hour at room temperature.
- Incubate with the primary anti-p65 antibody diluted in blocking buffer overnight at 4°C.
- Wash three times with PBS.
- Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
- Wash three times with PBS.
- Counterstain with DAPI for 5 minutes.
- Wash with PBS and mount the slides or image the plate using a fluorescence microscope.
- Analyze the images for the localization of p65 (cytoplasmic vs. nuclear).

Cytokine Secretion Assay (ELISA)

This protocol quantifies the inhibitory effect of **HPN-01** on the production of pro-inflammatory cytokines.

Materials:

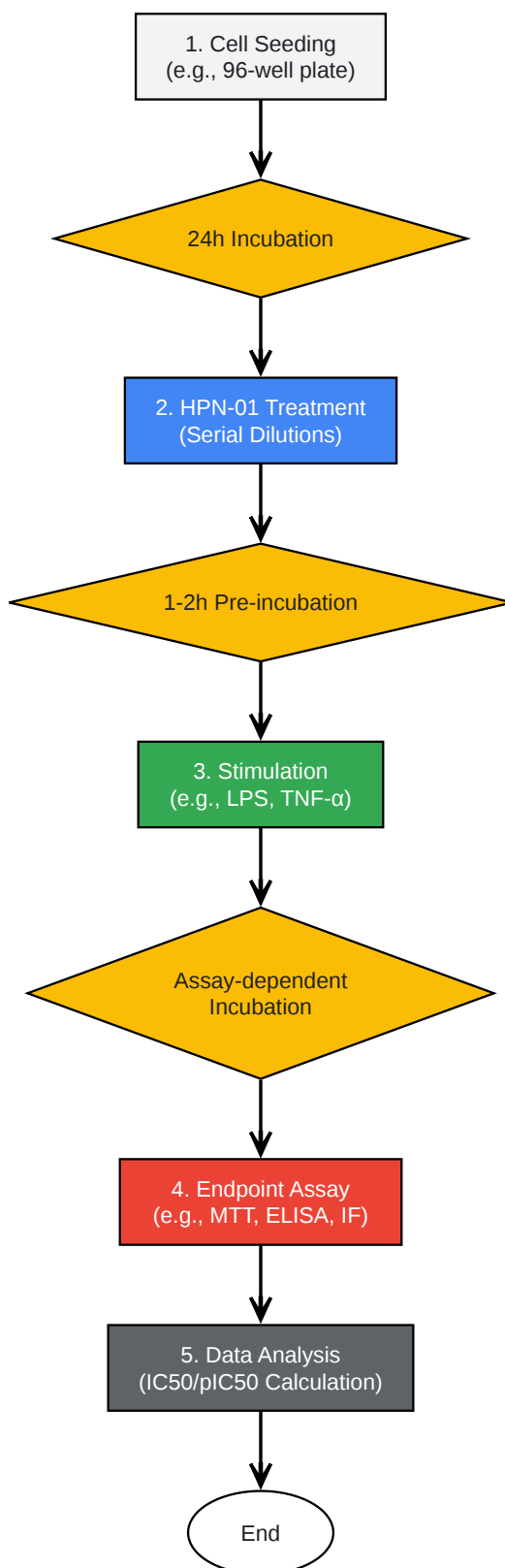
- **HPN-01** stock solution

- Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line (e.g., RAW 264.7)
- Complete cell culture medium
- Stimulant (e.g., Lipopolysaccharide - LPS)
- ELISA kits for the cytokines of interest (e.g., TNF- α , IL-1 β , IL-6)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate. For PBMCs, a density of 1×10^5 cells/well is recommended.
- Pre-treat the cells with a serial dilution of **HPN-01** or vehicle control for 1-2 hours.
- Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Include an unstimulated control.
- After incubation, centrifuge the plate and collect the supernatant.
- Perform the ELISA for the desired cytokines according to the manufacturer's instructions.
- Measure the absorbance using a microplate reader.
- Calculate the concentration of each cytokine from a standard curve and determine the percentage of inhibition by **HPN-01** compared to the stimulated vehicle control.

Experimental Workflow Diagram



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